Myristoyl methyl glucamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myristoyl methyl glucamide is a non-ionic surfactant derived from glucose and myristic acid. It is known for its mildness and compatibility with skin and hair, making it a popular ingredient in personal care products such as shampoos, soaps, and facial cleansers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Myristoyl methyl glucamide is synthesized through the reaction of myristic acid with methyl glucamine. The process involves the following steps:
Esterification: Myristic acid is first esterified with methanol to form methyl myristate.
Amidation: Methyl myristate is then reacted with methyl glucamine under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and amidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific temperature and pressure conditions are crucial to the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Myristoyl methyl glucamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo substitution reactions where the myristoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acyl chlorides and anhydrides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Myristic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various acylated glucamides.
Scientific Research Applications
Myristoyl methyl glucamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments for its mildness and biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Widely used in personal care products for its excellent foaming and cleansing properties
Mechanism of Action
Myristoyl methyl glucamide exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of ingredients. At the molecular level, it interacts with lipid bilayers and proteins, enhancing the solubility and stability of various compounds. The myristoyl group plays a crucial role in anchoring the molecule to lipid membranes, facilitating its surfactant action .
Comparison with Similar Compounds
Similar Compounds
- Lauroyl methyl glucamide
- Capryloyl methyl glucamide
- Cocoyl methyl glucamide
Comparison
Myristoyl methyl glucamide is unique due to its specific fatty acid chain length (myristic acid), which provides a balance between hydrophilicity and lipophilicity. This balance makes it particularly effective in forming stable micelles and providing mild cleansing properties. Compared to lauroyl methyl glucamide and capryloyl methyl glucamide, this compound offers better conditioning effects and is less likely to cause irritation .
Properties
CAS No. |
87157-58-2 |
---|---|
Molecular Formula |
C21H43NO6 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide |
InChI |
InChI=1S/C21H43NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(26)22(2)15-17(24)20(27)21(28)18(25)16-23/h17-18,20-21,23-25,27-28H,3-16H2,1-2H3/t17-,18+,20+,21+/m0/s1 |
InChI Key |
GBMPATKVZSIKPO-UYWIDEMCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.